Tert-butyl 3-(2-hydroxyethyl)benzoate
CAS No.: 1262834-90-1
Cat. No.: VC2950684
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1262834-90-1 |
---|---|
Molecular Formula | C13H18O3 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | tert-butyl 3-(2-hydroxyethyl)benzoate |
Standard InChI | InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3 |
Standard InChI Key | KMKIRCWYWLCPJC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO |
Introduction
Chemical Structure and Identification
Molecular Composition
Tert-butyl 3-(2-hydroxyethyl)benzoate has the molecular formula C13H18O3, with a calculated molecular weight of 222.28 g/mol. It contains a benzoic acid core with a tert-butyl ester group at the carboxylic acid position and a 2-hydroxyethyl substituent at the meta position of the benzene ring.
Structural Identifiers
The compound can be identified using various cheminformatics identifiers as shown in Table 1.
Table 1: Structural Identifiers for Tert-butyl 3-(2-hydroxyethyl)benzoate
Identifier Type | Value |
---|---|
IUPAC Name | tert-butyl 3-(2-hydroxyethyl)benzoate |
InChI | InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key | KMKIRCWYWLCPJC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=CC(=C1)CCO |
Structural Features
The compound contains three key functional groups:
-
A benzoic acid core (as a tert-butyl ester)
-
A tert-butyl ester group (providing protection and lipophilicity)
-
A 2-hydroxyethyl side chain (providing hydrogen bonding capability)
The meta-substitution pattern creates a specific three-dimensional arrangement that influences the compound's reactivity and physical properties.
Physicochemical Properties
Physical State and Appearance
At standard conditions, tert-butyl 3-(2-hydroxyethyl)benzoate exists as a solid or viscous liquid, depending on purity and environmental conditions.
Solubility Profile
The compound demonstrates dual solubility characteristics due to its mixed functional groups:
-
The tert-butyl ester group enhances solubility in non-polar organic solvents
-
The hydroxyethyl moiety increases solubility in polar protic solvents through hydrogen bonding
This amphiphilic character makes it valuable as an intermediate in various synthetic pathways and formulations.
Stability Parameters
The tert-butyl ester group is susceptible to hydrolysis under acidic conditions but shows good stability in neutral and slightly basic environments. The primary alcohol functional group in the hydroxyethyl substituent can undergo oxidation reactions in the presence of strong oxidizing agents.
Synthetic Methods
Traditional Synthesis Routes
The synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate typically employs several established synthetic routes:
Esterification of 3-(2-hydroxyethyl)benzoic acid
This direct approach involves the reaction of 3-(2-hydroxyethyl)benzoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions in a suitable solvent like toluene or dichloromethane.
Reduction of tert-butyl 3-formylbenzoate
An alternative approach involves the reduction of a tert-butyl 3-formylbenzoate intermediate using reducing agents such as sodium borohydride, followed by appropriate modifications to introduce the hydroxyethyl group.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance esterification rates and yields. For example, Fischer esterification under sealed-vessel microwave conditions can significantly improve yields and reduce reaction times compared to conventional heating methods . This approach could be adapted for the synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate.
Catalyst-Mediated Transformations
The use of zirconium-based catalysts has proven effective for the esterification of benzoic acids with alcohols, even under mild conditions with equimolar ratios of reagents . The reaction of 3-(2-hydroxyethyl)benzoic acid with tert-butanol using Zr(Cp)2(CF3SO3)2·THF as a catalyst in benzotrifluoride solvent would likely provide an efficient route to the target compound.
Optimization Strategies
Several approaches can be employed to optimize the synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate:
Kinetic Analysis for Process Optimization
Kinetic analysis has been employed as a tool for rational optimization of esterification processes with reduced reagent ratios. This approach involves studying reaction rates and equilibria to identify optimal conditions for conversion and yield .
Ion Exchange Resin Catalysis
Dried Dowex H+/NaI catalysts have shown effectiveness for green and efficient esterification methods. This approach could be adapted for the synthesis of tert-butyl 3-(2-hydroxyethyl)benzoate, providing a reusable catalyst system with high yields and minimal environmental impact .
Reactivity and Chemical Transformations
Reactivity of Functional Groups
Tert-butyl 3-(2-hydroxyethyl)benzoate exhibits reactivity through its three primary functional sites:
Tert-butyl Ester Group
The tert-butyl ester is susceptible to hydrolysis under acidic conditions, providing a protected carboxylic acid that can be selectively deprotected. Under basic conditions, the ester linkage is relatively stable compared to other ester types.
Hydroxyethyl Group
The primary alcohol of the hydroxyethyl substituent can undergo various transformations:
-
Oxidation to aldehyde or carboxylic acid
-
Etherification and esterification reactions
-
Conversion to leaving groups for nucleophilic substitutions
Aromatic Ring
The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of the meta substituents influences the regioselectivity of these reactions.
As a Building Block
The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those requiring orthogonal protection strategies for carboxylic acid and hydroxyl functionalities.
In Combinatorial Chemistry
The functional diversity of tert-butyl 3-(2-hydroxyethyl)benzoate makes it suitable for incorporation into combinatorial libraries where multiple points of diversification are desired.
Analytical Characterization
NMR Spectroscopy
Proton NMR spectroscopy of tert-butyl 3-(2-hydroxyethyl)benzoate would show characteristic signals for:
-
A singlet for the tert-butyl group protons around δ 1.5-1.6 ppm
-
A complex aromatic pattern for the 1,3-disubstituted benzene ring
-
Methylene signals for the hydroxyethyl chain
-
An exchangeable proton signal for the hydroxyl group
Carbon-13 NMR would display signals for the carbonyl carbon, aromatic carbons, tert-butyl carbons, and hydroxyethyl carbons at their characteristic chemical shifts.
Infrared Spectroscopy
Key IR absorptions would include:
-
O-H stretching (3200-3600 cm-1)
-
C=O stretching of the ester group (1700-1750 cm-1)
-
C-O stretching vibrations (1050-1300 cm-1)
-
Aromatic C=C stretching (1450-1600 cm-1)
Chromatographic Analysis
HPLC analysis of tert-butyl 3-(2-hydroxyethyl)benzoate typically employs C18 reversed-phase columns with appropriate mobile phase systems. For analytical purposes, impurity profiling requires careful method development to separate the compound from its synthetic precursors and potential degradation products.
Applications
As a Synthetic Intermediate
Tert-butyl 3-(2-hydroxyethyl)benzoate serves as a versatile building block in pharmaceutical synthesis due to its functional groups that allow further modifications. The tert-butyl ester provides temporary protection of the carboxylic acid functionality, which can be selectively removed under acidic conditions after other transformations have been performed.
In Drug Delivery Systems
The compound's amphiphilic nature makes derivatives of this structure potentially useful in drug delivery systems, where the balance between hydrophilicity and lipophilicity is crucial for biodistribution and pharmacokinetics.
Cosmetic Applications
In cosmetic formulations, tert-butyl 3-(2-hydroxyethyl)benzoate and similar compounds can serve multiple functions:
As Emulsifiers and Stabilizers
The dual functionality of tert-butyl 3-(2-hydroxyethyl)benzoate allows it to function at the interface between aqueous and oil phases in cosmetic formulations, potentially enhancing the stability and texture of creams, lotions, and gels.
As Skin Conditioning Agents
The hydroxyethyl moiety contributes moisturizing properties, making derivatives of this compound potentially useful as skin conditioning agents in personal care products.
As Plasticizers
The structure of tert-butyl 3-(2-hydroxyethyl)benzoate provides characteristics desirable in plasticizers, potentially improving the flexibility and durability of plastic materials.
In Polymer Chemistry
The compound's functional groups make it suitable for incorporation into polymer structures, where the hydroxyethyl group can participate in cross-linking reactions.
Comparison with Similar Compounds
Structural Analogs
Table 2 compares tert-butyl 3-(2-hydroxyethyl)benzoate with structurally related compounds:
Table 2: Comparison of Tert-butyl 3-(2-hydroxyethyl)benzoate with Related Compounds
Reactivity Differences
The position of the hydroxyethyl group significantly influences reactivity patterns. The meta-substituted tert-butyl 3-(2-hydroxyethyl)benzoate exhibits different electronic effects compared to ortho or para substitutions, affecting the reactivity of both the aromatic ring and the ester functionality.
Current Research and Future Perspectives
Synthetic Methodology Development
Current research on similar benzoate esters focuses on developing more efficient and environmentally friendly synthetic methods, including:
Green Chemistry Approaches
The development of solvent-free or water-based reaction conditions, the use of recyclable catalysts, and the application of microwave or ultrasound-assisted synthesis represent important directions for the preparation of compounds like tert-butyl 3-(2-hydroxyethyl)benzoate .
Flow Chemistry
Continuous flow processes have shown promise for scaling up the synthesis of tert-butyl esters, potentially offering advantages in terms of efficiency, yield, and process control for industrial applications.
Structure-Property Relationship Studies
Understanding how structural modifications to the basic scaffold of tert-butyl 3-(2-hydroxyethyl)benzoate affect physical properties and reactivity patterns represents an important area for future research.
Computational Studies
Density Functional Theory (DFT) calculations and molecular dynamics simulations can help predict the reactivity and properties of tert-butyl 3-(2-hydroxyethyl)benzoate and guide the development of more efficient synthetic routes and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume